2,2',6,6'-Tetrachlorodiphenyl ether
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Overview
Description
2,2’,6,6’-Tetrachlorodiphenyl ether is a chemical compound with the molecular formula C12H6Cl4O. It belongs to the class of polychlorinated diphenyl ethers, which are structurally similar to polychlorinated biphenyls. These compounds are known for their potential toxic effects and environmental persistence .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,6,6’-Tetrachlorodiphenyl ether typically involves the chlorination of diphenyl ether. This process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions. The reaction is usually conducted at elevated temperatures to ensure complete chlorination .
Industrial Production Methods
Industrial production of 2,2’,6,6’-Tetrachlorodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the continuous chlorination of diphenyl ether in a reactor, followed by purification steps to isolate the desired product. The use of advanced separation techniques such as distillation and crystallization ensures high purity of the final compound .
Chemical Reactions Analysis
Types of Reactions
2,2’,6,6’-Tetrachlorodiphenyl ether undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of chlorinated benzoic acids.
Reduction: Formation of partially dechlorinated diphenyl ethers.
Substitution: Formation of hydroxylated or aminated diphenyl ethers.
Scientific Research Applications
2,2’,6,6’-Tetrachlorodiphenyl ether has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of polychlorinated diphenyl ethers in various chemical reactions.
Biology: Investigated for its effects on biological systems, including its potential as an endocrine disruptor.
Medicine: Studied for its toxicological properties and potential health effects.
Industry: Used in the production of flame retardants and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,2’,6,6’-Tetrachlorodiphenyl ether involves its interaction with cellular components. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways. This interaction can result in the induction of enzymes involved in detoxification processes, as well as the modulation of gene expression .
Comparison with Similar Compounds
2,2’,6,6’-Tetrachlorodiphenyl ether is part of the broader family of polychlorinated diphenyl ethers (PCDEs). Similar compounds include:
- 2,2’,4,4’-Tetrachlorodiphenyl ether
- 2,3,4,4’-Tetrachlorodiphenyl ether
- 2,4,4’,5-Tetrachlorodiphenyl ether
Compared to these compounds, 2,2’,6,6’-Tetrachlorodiphenyl ether is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological effects .
Properties
CAS No. |
91371-42-5 |
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Molecular Formula |
C12H6Cl4O |
Molecular Weight |
308.0 g/mol |
IUPAC Name |
1,3-dichloro-2-(2,6-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H6Cl4O/c13-7-3-1-4-8(14)11(7)17-12-9(15)5-2-6-10(12)16/h1-6H |
InChI Key |
QGEKQTVINSUSJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OC2=C(C=CC=C2Cl)Cl)Cl |
Origin of Product |
United States |
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